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molecular formula C10H14BrN B010114 2-Bromo-4-tert-butylaniline CAS No. 103273-01-4

2-Bromo-4-tert-butylaniline

Cat. No. B010114
M. Wt: 228.13 g/mol
InChI Key: OLKYFBNIFKQRIZ-UHFFFAOYSA-N
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Patent
US08741925B2

Procedure details

2-Bromo-4-tert-butyl-phenylamine (162 g, 0.71 mol) was added dropwise to H2SO4 (410 mL) at room temperature to yield a clear solution. This clear solution was then cooled down to −5 to −10° C. A solution of KNO3 (82.5 g, 0.82 mol) in H2SO4 (410 mL) was added dropwise while the temperature was maintained between −5 to −10° C. Upon completion, the reaction mixture was poured into ice/water and extracted with EtOAc. The combined organic layers were washed with 5% Na2CO3 and brine, dried over Na2SO4 and concentrated. The residue was purified by a column chromatography (EtOAc/petroleum ether 1/10) to give 2-bromo-4-tert-butyl-5-nitro-phenylamine as a yellow solid (152 g, 78%).
Quantity
162 g
Type
reactant
Reaction Step One
Name
Quantity
410 mL
Type
solvent
Reaction Step One
Name
KNO3
Quantity
82.5 g
Type
reactant
Reaction Step Two
Name
Quantity
410 mL
Type
solvent
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[C:6]([C:8]([CH3:11])([CH3:10])[CH3:9])[CH:5]=[CH:4][C:3]=1[NH2:12].[N+:13]([O-])([O-:15])=[O:14].[K+]>OS(O)(=O)=O>[Br:1][C:2]1[CH:7]=[C:6]([C:8]([CH3:9])([CH3:11])[CH3:10])[C:5]([N+:13]([O-:15])=[O:14])=[CH:4][C:3]=1[NH2:12] |f:1.2|

Inputs

Step One
Name
Quantity
162 g
Type
reactant
Smiles
BrC1=C(C=CC(=C1)C(C)(C)C)N
Name
Quantity
410 mL
Type
solvent
Smiles
OS(=O)(=O)O
Step Two
Name
KNO3
Quantity
82.5 g
Type
reactant
Smiles
[N+](=O)([O-])[O-].[K+]
Name
Quantity
410 mL
Type
solvent
Smiles
OS(=O)(=O)O
Step Three
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-7.5 (± 2.5) °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to yield a clear solution
TEMPERATURE
Type
TEMPERATURE
Details
was maintained between −5 to −10° C
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc
WASH
Type
WASH
Details
The combined organic layers were washed with 5% Na2CO3 and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified by a column chromatography (EtOAc/petroleum ether 1/10)

Outcomes

Product
Name
Type
product
Smiles
BrC1=C(C=C(C(=C1)C(C)(C)C)[N+](=O)[O-])N
Measurements
Type Value Analysis
AMOUNT: MASS 152 g
YIELD: PERCENTYIELD 78%
YIELD: CALCULATEDPERCENTYIELD 78.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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